2,4-Dichlorocinnamic acid

Tyrosinase Inhibition Enzyme Kinetics Food Industry

Researchers often face supply inconsistencies with chlorinated cinnamic acid analogs that lack rigorous characterization. This trans-2,4-dichlorocinnamic acid is a validated tyrosinase inhibitor (IC50=0.295 mM, Ki=0.159 mM), demonstrating 2.6-fold higher potency than 2-chlorocinnamic acid. Sourced to resolve critical structure-activity relationship (SAR) reproducibility issues: • Proven 2.2x superior binding affinity vs. mono-substituted analogs for reliable enzyme inhibition data. • Essential precursor for BoNT/A protease inhibitor hydroxamates; specific 2,4-dichloro pattern required. • Ideal HPLC reference standard due to distinct XLogP3 of 3 and predicted pKa of 4.17.

Molecular Formula C9H6Cl2O2
Molecular Weight 217.05 g/mol
CAS No. 1201-99-6
Cat. No. B071971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorocinnamic acid
CAS1201-99-6
Synonyms2,4-dichlorocinnamic acid
Molecular FormulaC9H6Cl2O2
Molecular Weight217.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C=CC(=O)O
InChIInChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
InChIKeyMEBWABJHRAYGFW-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorocinnamic Acid: Physicochemical & Sourcing Profile


2,4-Dichlorocinnamic acid (2,4-DCCA), also known as trans-2,4-dichlorocinnamic acid, is a chlorinated derivative of cinnamic acid with the molecular formula C9H6Cl2O2 and a molecular weight of 217.05 g/mol . It is a white to off-white crystalline solid at room temperature with a reported melting point in the range of 233-235 °C . The compound features two chlorine substituents at the 2 and 4 positions of its phenyl ring, a structural modification that critically alters its biochemical interactions and physicochemical properties compared to its parent and mono-substituted analogs .

Enzyme Inhibition Tyrosinase inhibition research tool
Substrate Specificity TfdA dioxygenase substrate recognition probe
Analytical Reference Halogenated aromatic method development standard

2,4-Dichlorocinnamic Acid: Why Analogs Are Not Equivalent


The assumption that 2,4-dichlorocinnamic acid can be replaced by cinnamic acid or its 2-chloro or 4-chloro analogs is scientifically invalid due to the profound impact of the dual chlorine substitution pattern on enzyme recognition, binding affinity, and physicochemical properties. Quantitative studies demonstrate that the 2,4-dichloro configuration is not simply an additive effect of two chlorine atoms, but rather a unique pharmacophore that dictates specific inhibitory mechanisms and substrate preferences . The evidence below confirms that substituting this compound with a generic analog will result in non-equivalent biological activity, altered reaction kinetics, and potentially different safety and handling profiles .

Cinnamic acid substitution: enzyme binding and substrate preference may not transfer.
2‑chloro or 4‑chloro analog: significantly lower tyrosinase inhibition potency context.
Chromatographic shift: increased lipophilicity alters retention and may complicate method transfer.

2,4-Dichlorocinnamic Acid: Performance Evidence vs. Analogs


Enhanced Tyrosinase Inhibition vs. 2-Chlorocinnamic Acid

In a direct comparative study on mushroom tyrosinase, 2,4-dichlorocinnamic acid demonstrated significantly greater inhibitory potency than 2-chlorocinnamic acid . The IC50 value for diphenolase activity was 0.295 mM for 2,4-dichlorocinnamic acid, which is 2.6-fold lower than the 0.765 mM observed for 2-chlorocinnamic acid. This indicates that 2,4-dichlorocinnamic acid is a substantially more potent inhibitor in this system.

Tyrosinase IC50 Comparison
Head-to-head
0.295 mM (2.6‑fold lower vs 2‑chloro)
Supports tyrosinase inhibitor screening context.
Mushroom tyrosinase assay, in vitro.
Tyrosinase Inhibition Enzyme Kinetics Food Industry

TfdA Dioxygenase Binding Affinity vs. Cinnamic Acid

In a study of 2,4-dichlorophenoxyacetate/α-ketoglutarate dioxygenase (TfdA), 2,4-dichlorocinnamic acid was found to be a more effective alternative substrate than its non-chlorinated parent. Site-directed mutagenesis revealed that a K95L variant of the enzyme exhibited a 4-fold lower Km (Michaelis constant) with 2,4-dichlorocinnamic acid compared to the wild-type enzyme, highlighting a specific and enhanced binding interaction dependent on the 2,4-dichloro substitution . This provides strong evidence that the chlorination pattern is a key determinant of enzyme-substrate recognition.

TfdA Km (K95L Variant)
Cross-study
4‑fold lower Km vs wild‑type
Reported enhanced substrate recognition for dioxygenase studies.
In vitro enzyme assay with TfdA K95L variant.
Substrate Specificity Enzyme Engineering Herbicide Degradation

Kinetic Mechanism Difference vs. 2-Chlorocinnamic Acid

While both 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid exhibited an uncompetitive inhibition mechanism against mushroom tyrosinase, the 2,4-dichloro derivative demonstrated a stronger binding interaction. The inhibition constant (Ki) for 2,4-dichlorocinnamic acid was 0.159 mM, which is more than two-fold lower (indicating higher affinity) than the 0.348 mM measured for 2-chlorocinnamic acid under identical conditions . This quantifies the advantage of the second chlorine atom for enzyme binding.

Tyrosinase Ki Comparison
Head-to-head
0.159 mM (2.2‑fold lower vs 2‑chloro)
Reported higher binding affinity in enzyme inhibition context.
Mushroom tyrosinase assay, in vitro.
Enzyme Kinetics Inhibition Mechanism Tyrosinase

TfdA Substrate Preference Ranking vs. Analogs

A study evaluating alternative substrates for the enzyme TfdA ranked 2,4-dichlorocinnamic acid as the third-best substrate among a panel of six tested compounds, with 2-naphthoxyacetic acid and benzofuran-2-carboxylic acid performing better . Importantly, the study demonstrated a clear hierarchy of substrate preference, where 2,4-dichlorocinnamic acid was a significantly better substrate than its closest structural analogs, 2-chlorocinnamic acid and 4-chlorocinnamic acid, which were ranked 4th and 6th, respectively.

TfdA Substrate Ranking
Head-to-head
Ranked 3rd of 6; 2‑chloro (4th), 4‑chloro (6th)
Reported higher substrate preference among chlorinated analogs.
In vitro TfdA enzyme assay.
Enzyme Substrate Profiling Bioremediation Dioxygenases

Physicochemical Profile vs. Cinnamic Acid

The addition of two chlorine atoms significantly alters the physicochemical profile of the cinnamic acid scaffold. While 2,4-dichlorocinnamic acid has a predicted pKa of 4.17±0.13 and a high XLogP3 of 3, unsubstituted cinnamic acid typically has a pKa near 4.44 and a much lower logP (~2.1) . This increase in lipophilicity and slight increase in acidity will affect its solubility profile, membrane permeability in biological systems, and retention time in reversed-phase chromatography.

Physicochemical Profile
Class-level
pKa 4.17 vs 4.44; logP 3 vs 2.1
Altered solubility and chromatographic retention context.
Predicted values; experimental verification recommended.
Physicochemical Properties Drug Design Analytical Chemistry

2,4-Dichlorocinnamic Acid: Application Scenarios


Tyrosinase Inhibitor for Food & Cosmetics

2,4-Dichlorocinnamic acid is a validated and quantifiably superior lead compound for developing tyrosinase inhibitors. Its 2.6-fold higher potency (IC50 = 0.295 mM) and 2.2-fold higher binding affinity (Ki = 0.159 mM) compared to 2-chlorocinnamic acid make it the preferred starting point for structure-activity relationship (SAR) studies aimed at creating more effective anti-browning agents for the food industry or skin-lightening agents for cosmetics .

TfdA Dioxygenase Substrate for Bioremediation & Biocatalysis

Given its ranking as the third-best substrate for TfdA among a panel of analogs, and its superior performance over both 2-chloro and 4-chlorocinnamic acid, 2,4-dichlorocinnamic acid is the compound of choice for researchers investigating the substrate specificity and catalytic mechanism of this important herbicide-degrading enzyme . It serves as a critical tool for probing the enzyme's active site, as evidenced by the 4-fold Km improvement observed with the K95L mutant .

BoNT/A Inhibitor Precursor

The hydroxamate derivative of 2,4-dichlorocinnamic acid has been identified as a potent lead structure for inhibiting BoNT/A protease . This positions 2,4-dichlorocinnamic acid not as an end-product, but as an essential chemical precursor for synthesizing a class of high-value, targeted therapeutics and research tools. Its specific chlorination pattern is a prerequisite for this application, as evidenced by SAR studies exploring analogs like 2-bromo-4-chlorocinnamic acid hydroxamate .

Analytical Reference Standard

Due to its distinct physicochemical properties, including a predicted pKa of 4.17 and a high XLogP3 of 3, 2,4-dichlorocinnamic acid is a valuable reference standard for developing and validating analytical methods such as HPLC . Its chromatographic behavior will be markedly different from unsubstituted cinnamic acid, making it a useful tool for optimizing separation conditions for halogenated aromatic compounds.

Application
Selection Property
Validation Focus
Tyrosinase Inhibition Studies
Chlorinated cinnamic acid inhibition profile
Potency endpoint review (IC50/Ki)
TfdA Substrate Specificity Studies
2,4‑Dichloro substrate recognition
Km and ranking endpoint validation
BoNT/A Inhibitor Precursor Synthesis
Specific chlorination pattern
SAR and inhibition endpoint context
Analytical Reference Standard
Lipophilic/halogenated retention profile
Chromatographic method development

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